2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride
Overview
Description
“2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride” is a compound that consists of two fused thiophene rings . It is a white solid with the molecular formula C7H7NS2 . It is also known as 2-(Aminomethyl)-1,4-dithiapentalene hydrochloride, or (Thieno[3,2-b]thien-2-yl)methylamine hydrochloride .
Synthesis Analysis
The synthesis of thienothiophene, which is the core structure of the compound, involves cyclization reactions of substituted thiophenes . More efficient syntheses of thienothiophene and its derivatives involve cyclization reactions of substituted thiophenes .Molecular Structure Analysis
The molecular structure of “2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride” consists of two fused thiophene rings . The compound is aromatic and bicyclic .Physical And Chemical Properties Analysis
“2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride” is a white solid . It has a molecular weight of 205.73 . The compound has higher LUMO energy levels than PC61BM, indicating that it can be used in photovoltaic applications .Scientific Research Applications
1. Antioxidant Potential and Enzyme Inhibition
- Application : Thieno[2,3-b]thiophene derivatives have been evaluated for their in vitro antioxidant potential, α-glucosidase and β-glucuronidase inhibition, and anticancer activity against PC-3 cell lines .
- Method : The compounds were synthesized and then tested for their antioxidant potential and enzyme inhibition .
- Results : Compounds 2b, 5a, and 5b showed potent inhibition of β-glucuronidase enzyme, more active than the standard d-saccharic acid 1,4-lactone. Compounds 5a and 5b were also found to be potent α-glucosidase inhibitors as compared to the standard drug acarbose .
2. Industrial Chemistry and Material Science
- Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
3. Photovoltaic and Photocatalytic Applications
- Application : Thieno[3,2-b]thiophene-based photosensitizers have been used in photovoltaic and photocatalytic applications . They have been used in dye-sensitized solar cells (DSSCs) and photocatalytic hydrogen production systems .
- Method : Organic dyes based on thieno[3,2-b]thiophene π-linker comprising different alkyl side chains were synthesized and characterized. Their photophysical and electrochemical properties were studied .
- Results : A power conversion efficiency (PCE) of 5.25% in DSSCs and a decent H2 turnover number (TON) of 5170 (48 h) in platinized TiO2 hydrogen production system were demonstrated .
4. Dye-Sensitized Solar Cells
- Application : Thieno[3,2-b]thiophene-based push–pull organic dyes have been used in dye-sensitized solar cells .
- Method : The dyes were synthesized and their optical and electrochemical properties were studied .
- Results : Triphenylamine−thienothiophene functionalized with a cyanoacetic acid anchoring group displayed the highest conversion efficiency (3.68%) as the dye sensitizer in nanocrystalline TiO2 solar cells .
5. Donor-Acceptor Copolymers
- Application : Thieno[3,2-b]thiophene may be used as conjugated side chains in the synthesis of donor-acceptor copolymers .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : It finds potential applications in the enhancement of power conversion efficiency (PCE) for organic solar cells .
6. Pharmaceutical Therapies
- Application : The thieno[2,3-b]thiophene moiety has been used in the design of novel pharmaceutical therapies .
- Method : Its enaminones derivatives are versatile synthons and have a lot of synthetic applications .
- Results : These derivatives are used in the synthesis of a wide variety of naturally occurring alkaloids and pharmaceutical drugs .
7. Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
- Application : Fused thiophene systems, such as thieno[3,2-b]thiophene, are found to be compatible in tuning the band gap and display diverse potential applications ranging from OLEDs, OFETs .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
8. Fluorescent Probes
- Application : Thieno[3,2-b]thiophene derivatives have been used in the design of fluorescent probes .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
9. Chalcogen Bonded Cascades
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P260;P280;P301+P312, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .
properties
IUPAC Name |
thieno[3,2-b]thiophen-5-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS2.ClH/c8-4-5-3-7-6(10-5)1-2-9-7;/h1-3H,4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQIZHGWYJUOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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